(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MEFA and is a derivative of benzoic acid. MEFA has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of MEFA is not fully understood. However, it is believed that MEFA acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, MEFA increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
MEFA has been shown to have a number of biochemical and physiological effects. Studies have shown that MEFA can improve cognitive function and memory in animal models. MEFA has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of MEFA is its ease of synthesis. MEFA can be synthesized using simple and readily available starting materials. However, one of the limitations of MEFA is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the study of MEFA. One potential direction is the development of MEFA-based organic semiconductors for use in organic electronics. Another potential direction is the investigation of MEFA's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of MEFA and its potential side effects.
Synthesis Methods
The synthesis of MEFA involves the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to obtain 5-ethylfuran-2-carbonyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to obtain the desired product, MEFA. The reaction scheme is shown below:
Scientific Research Applications
MEFA has been extensively studied for its potential applications in various fields. One of the most significant applications of MEFA is in the field of organic electronics. MEFA has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of organic solar cells and organic light-emitting diodes.
properties
IUPAC Name |
methyl 2-[[(E)-3-(5-ethylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-12-8-9-13(22-12)10-11-16(19)18-15-7-5-4-6-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOVQZFYNCPJHN-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(3-(5-ethylfuran-2-yl)acrylamido)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.